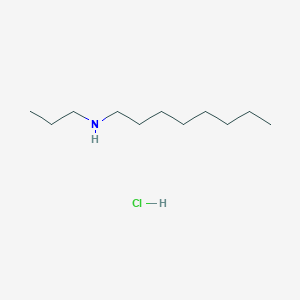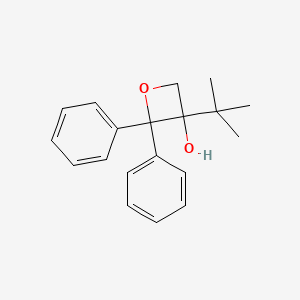
3-tert-Butyl-2,2-diphenyloxetan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-tert-Butyl-2,2-diphenyloxetan-3-ol is an organic compound with the molecular formula C19H22O2. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom. The presence of the tert-butyl and diphenyl groups makes this compound unique in its structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-2,2-diphenyloxetan-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butyl phenyl ketone with benzaldehyde in the presence of a base, followed by cyclization to form the oxetane ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like potassium tert-butoxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
化学反応の分析
Types of Reactions
3-tert-Butyl-2,2-diphenyloxetan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl and diphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted oxetane derivatives.
科学的研究の応用
3-tert-Butyl-2,2-diphenyloxetan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of 3-tert-Butyl-2,2-diphenyloxetan-3-ol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
tert-Butyl alcohol: A simpler tertiary alcohol with similar steric properties.
Diphenylmethanol: Shares the diphenyl group but lacks the oxetane ring.
Oxetane: The parent compound of the oxetane family, without the tert-butyl and diphenyl groups.
Uniqueness
3-tert-Butyl-2,2-diphenyloxetan-3-ol is unique due to the combination of the oxetane ring with the bulky tert-butyl and diphenyl groups. This combination imparts distinct steric and electronic properties, making it valuable in various chemical and biological applications.
特性
CAS番号 |
89867-86-7 |
|---|---|
分子式 |
C19H22O2 |
分子量 |
282.4 g/mol |
IUPAC名 |
3-tert-butyl-2,2-diphenyloxetan-3-ol |
InChI |
InChI=1S/C19H22O2/c1-17(2,3)18(20)14-21-19(18,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,20H,14H2,1-3H3 |
InChIキー |
PCIVIZBLLZVCIG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1(COC1(C2=CC=CC=C2)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


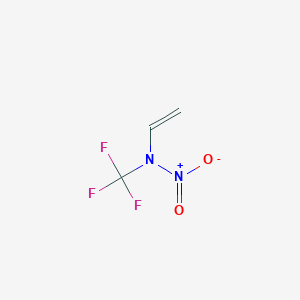

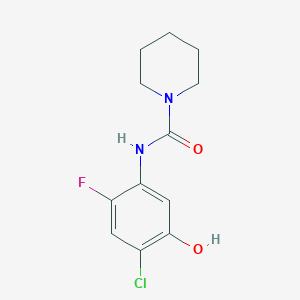
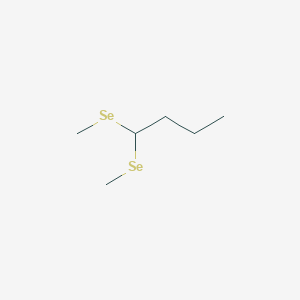
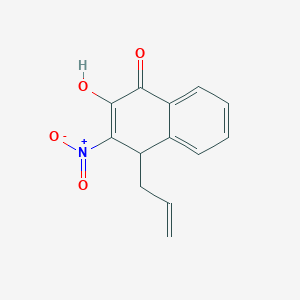
![6-Bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14395467.png)
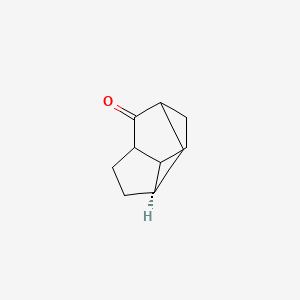
![N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea](/img/structure/B14395477.png)
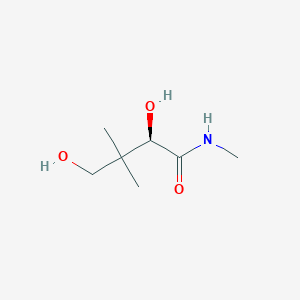
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14395489.png)

![N~1~-[2-(Phenylcarbamoyl)phenyl]ethanediamide](/img/structure/B14395496.png)
![N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14395497.png)
